molecular formula C12H8F2O B13493203 2,2'-Difluoro-[1,1'-biphenyl]-3-ol

2,2'-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B13493203
M. Wt: 206.19 g/mol
InChI Key: SVXPLARBKMGMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3-(2-fluorophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a fluorinated phenylboronic acid with a fluorinated phenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 2-fluoro-3-(2-fluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

2-fluoro-3-(2-fluorophenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorinated compounds.

    Biology: This compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms often enhance the biological activity and metabolic stability of compounds.

    Medicine: It may serve as a precursor in the synthesis of drugs with improved pharmacokinetic properties. Fluorinated compounds are known for their potential in drug discovery and development.

    Industry: In the industrial sector, 2-fluoro-3-(2-fluorophenyl)phenol can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-fluorophenyl)phenol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-(2-fluorophenyl)phenol is unique due to the presence of two fluorine atoms on different phenyl rings This substitution pattern can lead to distinct chemical and physical properties compared to other fluorinated phenols

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(2-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H

InChI Key

SVXPLARBKMGMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.